1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol
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Overview
Description
1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a cyclohexyl group, a thieno[3,2-d]pyrimidine moiety, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multiple steps:
Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Attachment of Ethan-1-ol Group: The ethan-1-ol group can be introduced through nucleophilic substitution reactions.
Cyclohexyl Group Addition: The cyclohexyl group is typically added via alkylation reactions using cyclohexyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine ring or the cyclohexyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the thieno[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a kinase inhibitor or in the development of anticancer agents.
Biological Studies: Studying its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic molecules and as a building block in pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as kinases. The thieno[3,2-d]pyrimidine moiety is known to bind to the ATP-binding site of kinases, inhibiting their activity and thus affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents.
Cyclohexylamines: Compounds with a cyclohexyl group attached to an amine.
Uniqueness
1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to its combination of a cyclohexyl group, a thieno[3,2-d]pyrimidine moiety, and an ethan-1-ol group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-12(10-4-2-1-3-5-10)8-15-14-13-11(6-7-19-13)16-9-17-14/h6-7,9-10,12,18H,1-5,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVFXKKLSOLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC2=NC=NC3=C2SC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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